1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is not explicitly mentioned in the literature. However, related compounds such as Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate have been synthesized1. The synthesis of these related compounds might provide some insights into potential synthetic routes for 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile.Molecular Structure Analysis
The molecular structure of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is not explicitly provided in the literature. However, related compounds such as Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate have been analyzed1.Chemical Reactions Analysis
The specific chemical reactions involving 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile are not detailed in the literature. However, related compounds such as 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid are used in the synthetic preparation of pyrazole derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile are not explicitly provided in the literature. However, related compounds such as 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide have been analyzed3.Scientific Research Applications
Synthesis and Pathways in Organic Chemistry
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile is utilized as a building block in synthetic organic chemistry. It is involved in the development of biologically important heterocyclic compounds through various multicomponent reactions (Patel, 2017).
Catalysis and Green Synthesis
This compound is synthesized using sodium ascorbate as a catalyst. The process involves eco-friendly multicomponent cyclocondensations, offering advantages like minimal waste and avoidance of hazardous solvents (Kiyani & Bamdad, 2018).
Antimicrobial Activity
Certain derivatives of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile exhibit antimicrobial activity. This includes its utilization in the synthesis of azole and azine derivatives, highlighting its potential in medicinal chemistry (Fadda et al., 2012).
Corrosion Inhibition
Derivatives of this compound, like pyranopyrazole derivatives, have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. They show high efficiency and adherence to Langmuir adsorption isotherm (Yadav et al., 2016).
Structural and Spectroscopic Analysis
Its derivatives are also used in structural and spectroscopic studies, employing methods like FT-IR, NMR, and density functional theory (DFT) for compound characterization. Such studies are crucial in drug discovery and design (Kumar et al., 2020).
Safety And Hazards
The safety and hazards associated with 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile are not detailed in the literature. However, related compounds such as Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate are classified as Combustible Solids1.
Future Directions
The future directions for the research and application of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile are not explicitly mentioned in the literature.
Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert may be necessary.
properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-7-5-2-1-3-6(5)9-10-7/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYFSWAMQIPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630908 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile | |
CAS RN |
851776-29-9 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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